N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea
Overview
Description
N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea, also known as TSN, is a chemical compound that has been extensively studied for its potential applications in scientific research. TSN is a thiourea derivative that has been found to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation.
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been found to inhibit the activity of tyrosine kinase, which is involved in the regulation of cell growth and differentiation. It has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmitter release.
Biochemical and Physiological Effects
N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro, and to reduce tumor growth in animal models. N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has also been found to modulate immune responses, including the production of cytokines and the activation of T cells. In addition, N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been shown to regulate neurotransmitter release, including the release of dopamine and serotonin.
Advantages and Limitations for Lab Experiments
One advantage of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is that it has been extensively studied and its effects are well-characterized. This makes it an attractive target for further investigation in the laboratory. However, one limitation of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea is that it can be difficult to synthesize and purify, which may limit its availability for use in experiments.
Future Directions
There are many potential future directions for research on N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea. One area of interest is the development of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea derivatives with improved potency and selectivity. Another area of interest is the investigation of the role of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea in the regulation of immune responses, and its potential applications in the treatment of autoimmune diseases. Finally, the development of new methods for the synthesis and purification of N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea may help to overcome some of the limitations associated with its use in laboratory experiments.
Scientific Research Applications
N-(4-ethylphenyl)-N'-(1,2,3,4-tetrahydro-1-naphthalenyl)thiourea has been studied extensively for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of immune responses, and the regulation of neurotransmitter release.
properties
IUPAC Name |
1-(4-ethylphenyl)-3-(1,2,3,4-tetrahydronaphthalen-1-yl)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2S/c1-2-14-10-12-16(13-11-14)20-19(22)21-18-9-5-7-15-6-3-4-8-17(15)18/h3-4,6,8,10-13,18H,2,5,7,9H2,1H3,(H2,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQCHTVLZLBXMFN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=S)NC2CCCC3=CC=CC=C23 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.